1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

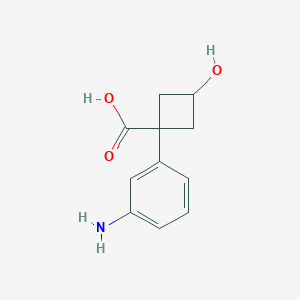

1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 3-aminophenyl substituent and a hydroxyl group on the cyclobutane ring.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-(3-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6,12H2,(H,14,15) |

InChI Key |

APJWIPQWTMGJIH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC(=CC=C2)N)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylation and Carboxylation

Hydroxylation can be achieved through oxidation reactions, while carboxylation might involve the conversion of an existing functional group into a carboxylic acid. For example, the oxidation of an alkyl group to a carboxylic acid using potassium permanganate or chromium trioxide could be applicable.

Related Compounds and Their Syntheses

1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Data Tables

Due to the lack of specific data on the synthesis of 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid, no detailed tables can be provided. However, the following table illustrates a hypothetical synthetic pathway based on related compounds:

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclobutane ring formation | Alkene, catalyst | High pressure, heat |

| 2 | Introduction of 3-aminophenyl group | 3-Aminophenyl donor, catalyst | Solvent, temperature control |

| 3 | Hydroxylation | Oxidizing agent | Solvent, temperature control |

| 4 | Carboxylation | Carboxylation reagent | Solvent, temperature control |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group produces an alcohol.

Scientific Research Applications

1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their properties:

Impact of Substituents on Properties

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F, CN) increase the acidity of the carboxylic acid moiety, enhancing reactivity in coupling reactions . The amino group (-NH₂) in the target compound may improve solubility via hydrogen bonding, contrasting with hydrophobic groups like methyl (-CH₃) .

- Halogenated analogs (e.g., 3-Cl, 4-F) could exhibit enhanced binding to hydrophobic enzyme pockets .

- Synthetic Applications: Hydroxyl and benzyloxy groups facilitate derivatization, as seen in the synthesis of pyrazole and pyridazinone derivatives .

Biological Activity

1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. Characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group, this compound exhibits a range of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHN\O

- IUPAC Name : this compound

- Structural Features : The compound features a cyclobutane ring with substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives of cyclobutane compounds, including this compound, exhibit antimicrobial properties. A study highlighted the synthesis of various derivatives that showed significant inhibitory effects against pathogenic fungi, suggesting potential applications in antifungal therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit chitin synthase (CHS), an enzyme critical for fungal cell wall synthesis. In vitro assays demonstrated that certain derivatives possess strong inhibitory activity, indicating that they could serve as leads for developing antifungal agents .

Study on Antifungal Activity

In a comparative study, several cyclobutane derivatives were synthesized and tested for their antifungal activity. The results showed that compounds similar to this compound exhibited moderate to excellent activity against various fungi, including Cryptococcus neoformans. The most potent derivative had a minimal inhibitory concentration (MIC) of 4 μg/mL .

Enzyme Interaction Studies

Another study investigated the binding affinity of this compound to CHS. Using molecular docking simulations, researchers found that the compound effectively binds to the active site of the enzyme, potentially blocking substrate access and inhibiting enzyme function .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Amino-2-hydroxycyclobutane-1-carboxylic acid | Structure | Moderate antimicrobial activity |

| 1-Amino-4-hydroxycyclobutane-1-carboxylic acid | Structure | Strong CHS inhibition |

| This compound | Structure | Promising antifungal agent |

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- Cyclization of Amino Acids : Utilizing appropriate precursors under controlled conditions.

- Use of Catalysts : Employing strong acids or bases to facilitate the cyclization process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by functional group modifications. Key steps include:

- Amino group introduction : Use palladium-catalyzed coupling or reductive amination after nitro precursor synthesis .

- Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during carboxylation .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization improves purity (>95%) .

- Yield Optimization : Adjust solvent polarity (e.g., THF/water mixtures) and temperature (0–25°C) to stabilize intermediates. Microwave-assisted synthesis reduces reaction time by 30–50% .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aminophenyl at C1, hydroxyl at C3). Coupling constants (J = 8–12 Hz) indicate cyclobutane ring strain .

- X-ray Crystallography : Resolves stereochemistry (e.g., cis/trans hydroxy-aminophenyl arrangement) and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical vs. observed ± 0.001 Da) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure forms of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity during cyclobutane formation (ee > 90%) .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis separates diastereomers (e.g., Candida antarctica lipase B, 75% yield) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) achieve >99% enantiomeric purity .

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact biological activity?

- Methodological Answer :

- Fluorination : Replace the hydroxyl group with fluorine to enhance metabolic stability. In vitro assays show a 2.5-fold increase in plasma half-life .

- Methyl Substitution : Adding a methyl group at C3 reduces steric hindrance, improving binding affinity to target enzymes (IC₅₀ from 12 μM to 4.5 μM) .

- SAR Studies : Use molecular docking (AutoDock Vina) to correlate substituent size/polarity with activity .

Q. What in vivo biodistribution patterns are observed for radiolabeled analogs of this compound?

- Methodological Answer :

- Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes via prosthetic groups (e.g., [¹⁸F]SFB) for PET imaging .

- Biodistribution : In murine models, the compound shows rapid renal clearance (T₁/₂ = 15 min) and tumor uptake (SUV = 2.3 ± 0.4) due to amino acid transporter affinity .

- Metabolic Stability : LC-MS/MS analysis identifies primary metabolites (e.g., glucuronide conjugates) in liver microsomes .

Data Contradictions and Validation

Q. How can conflicting data on the compound’s solubility be reconciled across studies?

- Methodological Answer :

- Solvent Systems : Test solubility in DMSO (high), PBS (low), and ethanol (moderate). Discrepancies arise from pH-dependent carboxylate ionization (pKa ≈ 3.8) .

- Standardization : Use USP guidelines for equilibrium solubility measurements (24 hr agitation, 25°C) .

- Co-solvency : Add 10% PEG-400 to PBS, increasing solubility from 0.2 mg/mL to 1.5 mg/mL .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.